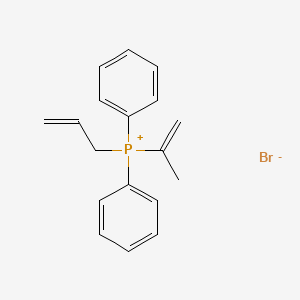
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide is a phosphonium salt with a unique structure that includes an allyl group and a diphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyldiphenyl(prop-1-en-2-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with an allyl halide under specific conditions. One common method is the reaction of triphenylphosphine with allyl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (around -5°C). This reaction yields the desired phosphonium salt with a moderate yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and higher yields. The use of high-purity reagents and controlled reaction conditions is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonium salt can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly with halogens, leading to the formation of dihalo derivatives.
Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) from the compound, often using a strong base like sodium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines.
Electrophilic Addition: Reagents like bromine or chlorine are used under controlled conditions to add across the double bond.
Dehydrobromination: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution is typically used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phosphonium salts.
Electrophilic Addition: The major products are dihalo derivatives.
Dehydrobromination: The major products are alkenylphosphonium salts.
Scientific Research Applications
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various phosphorus-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of allyldiphenyl(prop-1-en-2-yl)phosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, often used in the Wittig reaction.
Allyltriphenylphosphonium bromide: Similar in structure but with different reactivity due to the presence of an allyl group.
Diphenyl(prop-1-en-1-yl)phosphine oxide: A related compound with different oxidation states and reactivity.
Uniqueness
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C18H20BrP |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
diphenyl-prop-1-en-2-yl-prop-2-enylphosphanium;bromide |
InChI |
InChI=1S/C18H20P.BrH/c1-4-15-19(16(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h4-14H,1-2,15H2,3H3;1H/q+1;/p-1 |
InChI Key |
CKTJFXHLANOAKQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















